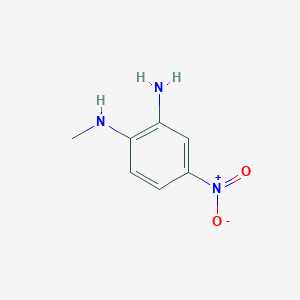

N1-Methyl-4-nitrobenzene-1,2-diamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-N-methyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIKERWISBANET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392330 | |

| Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41939-61-1 | |

| Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-methyl-4-nitrobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-Methyl-4-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N1-Methyl-4-nitrobenzene-1,2-diamine, a key intermediate in the production of various chemical compounds, including the chemotherapeutic agent Bendamustine hydrochloride. This document outlines the primary synthetic route, detailed experimental protocols, and critical process parameters for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the chemical formula C7H9N3O2, is a red crystalline powder.[1] Its selective synthesis is a crucial step in the manufacturing of more complex molecules. The primary challenge in its synthesis lies in achieving regioselective methylation at the N1 position of the precursor, 4-nitro-1,2-phenylenediamine, while avoiding the formation of the N2-methyl isomer and di-methylated byproducts.

Primary Synthetic Pathway: Regioselective N-Methylation

The most common and effective method for the synthesis of this compound is the regioselective N-methylation of 4-nitro-1,2-phenylenediamine. This process typically involves the use of a methylating agent in the presence of a base. The selectivity for the N1 position is influenced by the steric hindrance and electronic effects of the nitro group.

Below is a diagram illustrating the general synthesis pathway:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established chemical principles for regioselective N-methylation. Researchers should adapt and optimize these conditions based on their specific laboratory settings and available reagents.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 4-nitro-1,2-phenylenediamine | C6H7N3O2 | 153.14 | >98% |

| Methyl Iodide | CH3I | 141.94 | >99% |

| Sodium Carbonate | Na2CO3 | 105.99 | Anhydrous, >99.5% |

| Acetone | C3H6O | 58.08 | Anhydrous |

| Dichloromethane | CH2Cl2 | 84.93 | ACS Grade |

| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade |

| Hexane | C6H14 | 86.18 | ACS Grade |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Granular |

Experimental Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) and anhydrous sodium carbonate (8.3 g, 78.4 mmol) to 100 mL of anhydrous acetone.

-

Addition of Methylating Agent: Stir the suspension at room temperature. Slowly add a solution of methyl iodide (9.2 g, 4.1 mL, 65.3 mmol) in 20 mL of anhydrous acetone from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a red solid. Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods. While specific spectra should be obtained for each synthesized batch, typical data are as follows:

| Property | Value |

| Appearance | Red to dark red crystalline powder[1] |

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.16 g/mol |

| Melting Point | 174-176 °C |

| Purity | >98% (by GC or HPLC) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Expected ¹H NMR Spectral Data (in CDCl₃, chemical shifts in ppm):

-

Aromatic protons will appear in the range of 6.5-8.0 ppm.

-

The N-H protons will appear as broad singlets.

-

The N-methyl protons will appear as a singlet around 3.0 ppm.

Safety and Handling

-

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

-

It is essential to handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The regioselective N-methylation of 4-nitro-1,2-phenylenediamine provides a reliable route for the synthesis of this compound. Careful control of reaction conditions and a robust purification strategy are paramount to achieving high purity and yield. This guide offers a foundational protocol that can be optimized to meet the specific needs of research and development laboratories.

References

N1-Methyl-4-nitrobenzene-1,2-diamine: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of N1-Methyl-4-nitrobenzene-1,2-diamine (CAS No. 41939-61-1). This compound is a critical intermediate in the synthesis of various chemical entities, most notably the chemotherapeutic agent Bendamustine.

Core Chemical Properties

This compound is a nitroaromatic compound characterized by its red, powdered appearance.[1][2] Its core physical and chemical properties are summarized below.

Quantitative Data Summary

The following table provides a consolidated summary of the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 41939-61-1 | [1][2][3] |

| Molecular Formula | C₇H₉N₃O₂ | [1][4][5] |

| Molecular Weight | 167.17 g/mol | [2][5] |

| Appearance | Red to dark red or brown powder/solid. | [1][2] |

| Melting Point | 174-176 °C | [1][2] |

| Boiling Point | 366.8 °C (at 760 mmHg) | [2] |

| Purity | Typically ≥98% | [1][2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Dimethylformamide. | [3] |

Synonyms and Identifiers

This compound is also known by several other names, including:

-

N¹-methyl-4-nitro-1,2-benzenediamine[2]

-

2-Amino-1-methylamino-4-nitrobenzene

-

1,2-Diamino-N1-methyl-4-nitrobenzene

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

-

Signal Word: Warning[2]

-

Hazard Pictogram: GHS07 (Harmful)[2]

-

Hazard Statements:

-

Storage: Store in a cool, dry, and well-closed container away from light and moisture.[1] Recommended storage temperatures range from 4°C to general room temperature in an inert atmosphere.[2]

Key Applications and Reactions

The primary application of this compound is as a foundational intermediate in pharmaceutical synthesis.[1] It is also utilized in the production of azo dyes for the textile industry.[7]

Role in Bendamustine Synthesis

This compound is a crucial starting material for the synthesis of Bendamustine, an alkylating agent used in the treatment of cancers like chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1] The synthesis pathway involves the reaction of this compound with an acylating agent, followed by cyclization to form the benzimidazole core of Bendamustine.

The logical workflow for this synthesis is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 41939-61-1 [sigmaaldrich.com]

- 3. This compound | CAS:41939-61-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 5. scbt.com [scbt.com]

- 6. 41939-61-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound [myskinrecipes.com]

An In-depth Technical Guide to N1-Methyl-4-nitrobenzene-1,2-diamine (CAS: 41939-61-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methyl-4-nitrobenzene-1,2-diamine is a chemical intermediate of significant interest in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the manufacturing of the chemotherapeutic agent, Bendamustine.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for handling, storage, and use in a laboratory or industrial setting.

| Property | Value | Reference |

| CAS Number | 41939-61-1 | [1][2] |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | [2][3] |

| Appearance | Yellow to dark red or reddish-brown crystalline powder | |

| Melting Point | 174-176 °C | |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage | Store at 2-8°C, protected from light and moisture. | [2] |

| Safety Information | Reference | |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |

| Precautionary Statements | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wash exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. | [2][3] |

Synthesis and Reactivity

This compound is a key building block in multi-step organic syntheses. Its primary documented application is as a precursor to Bendamustine, an alkylating agent used in cancer therapy.

Synthesis of this compound

While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature suggests that a common route to N-alkylated anilines involves the reaction of a suitable precursor with an alkylating agent. A plausible, though not explicitly detailed, synthesis for this compound would involve the partial reduction of a dinitroaniline precursor followed by methylation, or the nucleophilic substitution of a suitable starting material with methylamine.

Key Reaction: Synthesis of Bendamustine Intermediate

A critical reaction involving this compound is its acylation with an appropriate reagent to form the core structure of Bendamustine. One source describes its reaction with hexanedioic acid anhydride to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[5]

Experimental Protocol Snippet (Based on available data):

-

Reactants: this compound, hexanedioic acid anhydride

-

Solvent: Chloroform (CHCl₃)

-

Reaction Time: 2 hours

-

Conditions: The reaction may require heating to a standard temperature.

-

Yield: Approximately 95%[5]

Note: This information is based on a brief description and a comprehensive, validated experimental protocol would need to be developed and optimized in a laboratory setting.

The general workflow for the initial steps of Bendamustine synthesis can be visualized as follows:

Analytical Characterization

The purity and identity of this compound are critical for its use in pharmaceutical manufacturing. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence and position of the methyl and nitro groups, and the aromatic protons.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and for monitoring the progress of reactions in which it is involved.

-

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound.

While specific spectral data is not widely published in the public domain, commercial suppliers confirm the structure and purity of their products using these methods.[4]

Role in Drug Development: The Bendamustine Case

The primary significance of this compound lies in its role as a key structural component of Bendamustine. The benzimidazole ring system of Bendamustine, which is formed in subsequent synthetic steps from this compound, is a crucial feature of the drug. While the alkylating nitrogen mustard group is responsible for its cytotoxic effects, the benzimidazole core is thought to contribute to its unique pharmacological profile, potentially influencing its transport and interaction with DNA.

The logical relationship from the starting material to the final drug product is illustrated below:

Conclusion

This compound is a vital chemical intermediate, primarily recognized for its indispensable role in the synthesis of the anticancer drug Bendamustine. Its well-defined physicochemical properties and reactivity make it a valuable building block for medicinal chemists and process development scientists. While detailed public information on its synthesis and reaction protocols is limited, this guide consolidates the available technical data to support its safe and effective use in research and drug development.

References

- 1. 41939-61-1|this compound|BLD Pharm [bldpharm.com]

- 2. 41939-61-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. N1-Methyl-4-nitro-1,2-phenylenediamine | 41939-61-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | CAS:41939-61-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

N1-Methyl-4-nitrobenzene-1,2-diamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of N1-Methyl-4-nitrobenzene-1,2-diamine (CAS RN: 41939-61-1). This compound is a critical intermediate in the synthesis of various chemical entities, most notably the chemotherapeutic agent Bendamustine.[1][2][3] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols. This document summarizes known solubility characteristics, stability profiles, and provides generalized experimental protocols for further investigation.

Chemical and Physical Properties

This compound, also known as N¹-methyl-4-nitro-1,2-benzenediamine, is a red to dark red or brown crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 41939-61-1 | [1][4] |

| Molecular Formula | C₇H₉N₃O₂ | [1][4] |

| Molecular Weight | 167.17 g/mol | |

| Melting Point | 174-181 °C | |

| Boiling Point | 366.8 °C at 760 mmHg (Predicted) | [4] |

| Appearance | Red to Dark red to Brown powder/crystal |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative solubility information has been reported by various chemical suppliers. The compound is generally soluble in a range of common organic solvents. For a structurally similar compound, 4-nitro-o-phenylenediamine, the aqueous solubility is reported to be less than 1 mg/mL at 20.5 °C, suggesting that this compound is also likely to be poorly soluble in water.[5][6]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [7] |

| Dichloromethane | Soluble | [7] |

| Ethyl Acetate | Soluble, Slightly Soluble | [7][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |

| Acetone | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble | |

| Methanol | Slightly Soluble | [8] |

| Water | Poorly soluble (inferred) | [5][6] |

Stability Profile

Key Stability Considerations:

-

Storage: Should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is also recommended to protect it from light.[4]

-

Incompatibilities: Incompatible with strong oxidizing agents, strong acids, strong reducing agents, and acid anhydrides.[9]

-

Thermal Stability: Exhibits good thermal stability for synthetic applications.[1]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides and nitrogen oxides (NOx).[9]

Role in the Synthesis of Bendamustine

A significant application of this compound is its use as a starting material in the synthesis of Bendamustine, a nitrogen mustard alkylating agent used in cancer therapy.[1][2][3] The synthesis pathway involves several key transformations where the stability and reactivity of this intermediate are critical.

References

- 1. nbinno.com [nbinno.com]

- 2. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]

- 3. EP2690096B1 - Process for preparation of Bendamustine - Google Patents [patents.google.com]

- 4. This compound | 41939-61-1 [sigmaaldrich.com]

- 5. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | CAS:41939-61-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 41939-61-1 CAS MSDS (N1-Methyl-4-nitro-o-phenyldiamin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

In-depth Technical Guide on N1-Methyl-4-nitrobenzene-1,2-diamine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical summary based on publicly available scientific literature. N1-Methyl-4-nitrobenzene-1,2-diamine is primarily documented as a chemical intermediate and its therapeutic mechanism of action has not been established. The information herein pertains to its chemical properties, role in synthesis, and the biological activities of structurally related compounds.

Executive Summary

This compound, with CAS number 41939-61-1, is a chemical compound primarily utilized as a key intermediate in the synthesis of pharmaceuticals, most notably the chemotherapeutic agent Bendamustine.[1] While this compound is crucial for the production of certain drugs, there is a significant lack of scientific literature detailing its own specific mechanism of action as a bioactive agent. This guide provides a comprehensive overview of its known applications, chemical properties, and discusses the biological activities of structurally related nitroaromatic compounds to offer context for future research.

Chemical and Physical Properties

This compound is a red, powdered solid with a molecular formula of C7H9N3O2 and a molecular weight of 167.165 g/mol .[1][2] Its purity in commercial preparations is typically specified at ≥98%, which is essential for its application in pharmaceutical synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41939-61-1 | [1][3] |

| Molecular Formula | C7H9N3O2 | [1][2] |

| Molecular Weight | 167.165 g/mol | [1][2] |

| Appearance | Red to Dark Red Powder/Crystal | [1][4] |

| Melting Point | 174-176 °C | [1] |

| Boiling Point | 366.8 °C at 760 mmHg | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| IUPAC Name | N1-methyl-4-nitro-1,2-benzenediamine |

Known Applications and Synthesis

The primary and most well-documented application of this compound is its role as a crucial intermediate in the synthesis of Bendamustine hydrochloride, a nitrogen mustard derivative used in the treatment of cancers such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1] Its chemical structure is also foundational for the synthesis of other complex organic molecules. For instance, it can react with hexanedioic acid anhydride to produce 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[2]

The logical workflow for its primary application is illustrated below.

Toxicological Profile and Biological Activities of Related Compounds

Direct studies on the mechanism of action of this compound are not available. However, research on closely related nitroaromatic compounds, such as 4-nitro-o-phenylenediamine (4-NOPD), provides some insights into the potential biological effects of this class of molecules.

Studies on 4-NOPD have shown that it can be a direct-acting mutagen.[6] Its mutagenic potential can be enhanced through metabolic activation by plant-derived enzymes, specifically peroxidases.[6][7] Research suggests that the genotoxicity of 4-NOPD may be mediated by the induction of intracellular oxidative stress.[8] It has been observed to increase levels of general and oxidative DNA damage and cause an imbalance in the cellular nucleotide pool.[8]

It is important to note that while these findings on related compounds are informative, they do not represent the specific mechanism of action for this compound. The presence of the N1-methyl group can significantly alter the compound's metabolic fate and biological activity.

Potential Mechanisms of Action: A Theoretical Perspective

Given the chemical structure and the known activities of related nitroaromatic compounds, several hypothetical mechanisms of action could be explored in future research. The nitro group is a key feature in many biologically active compounds.[9] For instance, in some drugs, the nitro group is reduced to form cytotoxic agents.[9]

A potential, though unproven, bioactivation pathway is visualized below. This is a generalized representation for nitroaromatic compounds and has not been specifically demonstrated for this compound.

Experimental Protocols for Future Investigation

To elucidate the mechanism of action of this compound, a series of experiments would be required. The following are suggested protocols based on the analysis of related compounds.

6.1 Mutagenicity and Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): To assess the potential of the compound to induce mutations in DNA. This should be conducted with and without metabolic activation (e.g., rat liver S9 fraction) to determine if metabolites are responsible for any mutagenic effects.

-

Comet Assay (Single Cell Gel Electrophoresis): To detect DNA damage in individual cells. This can provide quantitative data on DNA strand breaks.

-

Micronucleus Test: To evaluate chromosomal damage by detecting the formation of micronuclei in treated cells.

6.2 Cellular Assays for Oxidative Stress

-

ROS/RNS Detection: Using fluorescent probes like DCFDA or DHE to quantify the generation of reactive oxygen and nitrogen species within cells upon exposure to the compound.

-

Glutathione (GSH) Assay: To measure the levels of this key antioxidant, as its depletion can indicate oxidative stress.

6.3 Target Identification and Pathway Analysis

-

Affinity Chromatography/Mass Spectrometry: To identify potential protein binding partners of the compound or its metabolites.

-

RNA Sequencing and Proteomics: To analyze changes in gene and protein expression in response to treatment, which can help identify affected signaling pathways.

Conclusion and Future Directions

This compound is a chemical of significant interest due to its role in the synthesis of the anticancer drug Bendamustine.[1] However, there is a clear gap in the scientific literature regarding its own biological activity and mechanism of action. The toxicological data on related compounds like 4-nitro-o-phenylenediamine suggest that potential mechanisms could involve mutagenicity and the induction of oxidative stress.[6][8]

Future research should focus on systematically evaluating the biological effects of this compound using the experimental approaches outlined above. Such studies are crucial to fully understand its pharmacological and toxicological profile and to explore any potential therapeutic applications beyond its current use as a synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 3. 41939-61-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. N1-Methyl-4-nitro-1,2-phenylenediamine | 41939-61-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | CAS:41939-61-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Activation of 4-nitro-o-phenylenediamine by the S2 fraction of Zea mays to mutagenic product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD: the role of DNA damage, oxidative stress and an imbalanced nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

N1-Methyl-4-nitrobenzene-1,2-diamine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methyl-4-nitrobenzene-1,2-diamine, with the CAS number 41939-61-1, is a key chemical intermediate primarily recognized for its critical role in the synthesis of the chemotherapeutic agent Bendamustine. This technical guide provides a comprehensive review of the existing literature on this compound, covering its history, chemical properties, synthesis, and applications. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key reactions.

History and Context

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a red to dark red or brown powder or crystalline solid.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 41939-61-1 | [3] |

| Molecular Formula | C₇H₉N₃O₂ | [4] |

| Molecular Weight | 167.17 g/mol | [4] |

| Melting Point | 174-176 °C | [3] |

| Boiling Point | 366.8 °C at 760 mmHg | [3] |

| Appearance | Red to dark red to brown powder/crystal | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective N-methylation of 4-nitro-1,2-phenylenediamine or a precursor that is later reduced. The primary challenge in its synthesis is achieving mono-methylation at the desired nitrogen atom, avoiding di-methylation and methylation at the incorrect position.

While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in a single peer-reviewed publication, a plausible and efficient synthesis can be constructed based on established methods for the N-methylation of aromatic amines and nitroanilines. The following proposed experimental protocol is based on a two-step process involving N-methylation of a protected 4-nitroaniline derivative followed by deprotection and reduction.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Acetylation of 4-Nitro-1,2-phenylenediamine

-

To a solution of 4-nitro-1,2-phenylenediamine (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated N-acetyl-4-nitro-1,2-phenylenediamine by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: N-Methylation of N-Acetyl-4-nitro-1,2-phenylenediamine

-

Suspend N-acetyl-4-nitro-1,2-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as anhydrous dimethylformamide (DMF).

-

Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the suspension at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-acetyl-N1-methyl-4-nitro-1,2-phenylenediamine.

Step 3: Hydrolysis of N-Acetyl-N1-methyl-4-nitro-1,2-phenylenediamine

-

Reflux the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

Expected ¹H NMR Signals:

-

A singlet for the methyl protons (N-CH₃).

-

Aromatic protons in the range of 6.5-8.0 ppm, with splitting patterns corresponding to the substitution on the benzene ring.

-

Broad singlets for the amine protons (NH and NH₂), which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

-

A signal for the methyl carbon (N-CH₃).

-

Six distinct signals for the aromatic carbons, with chemical shifts influenced by the nitro and amino substituents.

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Bendamustine.

Bendamustine Synthesis Pathway

Caption: Simplified pathway for the synthesis of Bendamustine from this compound.

The synthesis involves the condensation of this compound with a suitable four-carbon synthon to form the benzimidazole ring system. This is followed by the reduction of the nitro group to an amine, and subsequent alkylation to introduce the bis(2-chloroethyl)amino moiety characteristic of nitrogen mustards.

Other Potential Applications

Beyond its role in Bendamustine synthesis, this compound has been noted for its use in the production of azo dyes.[6] The presence of two amino groups and a nitro group on the benzene ring makes it a versatile precursor for various chromophores.

Additionally, it can react with hexanedioic acid anhydride to form 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid, a reaction that proceeds in high yield.[4] This suggests its potential as a building block for the synthesis of various amides and polyamide materials.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily due to its indispensable role in the manufacture of the anticancer drug Bendamustine. While its direct biological activities are not extensively studied, its chemical reactivity makes it a valuable synthon. This guide has provided a comprehensive overview of its known properties, a plausible detailed synthesis protocol, and its primary applications, serving as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further research into its direct biological effects and exploration of its utility in the synthesis of other novel compounds could be of future interest.

References

- 1. Bendamustine: role and evidence in lymphoma therapy, an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N1-Methyl-4-nitro-1,2-phenylenediamine | 41939-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 41939-61-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 5. This compound | CAS:41939-61-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Potential Derivatives of N1-Methyl-4-nitrobenzene-1,2-diamine for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methyl-4-nitrobenzene-1,2-diamine is a versatile chemical intermediate, primarily recognized for its role in the synthesis of the chemotherapeutic agent Bendamustine.[1] Its unique structure, featuring a reactive o-phenylenediamine moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic and acyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the potential derivatives of this compound, focusing on their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound (C7H9N3O2, M.W. 167.16 g/mol ) is a red crystalline powder with a melting point of 174-176°C.[1] Its chemical structure, characterized by vicinal primary and secondary amino groups on a nitro-substituted benzene ring, allows for a variety of chemical transformations. The primary utility of this compound lies in its ability to undergo cyclocondensation reactions to form heterocyclic systems, most notably benzimidazoles, quinoxalines, and phenazines. These heterocyclic scaffolds are present in numerous biologically active compounds and approved drugs.[2][3][4] Additionally, the amino groups can react with other reagents to form acyclic derivatives with potential pharmacological activities. This guide will systematically explore these potential derivatives.

Acyclic Derivatives

While the focus is often on heterocyclic derivatives, the amino groups of this compound can react with various electrophiles to form acyclic derivatives.

Synthesis of Amide Derivatives

One example of an acyclic derivative is the formation of an amide through the reaction of this compound with an acid anhydride. For instance, the reaction with hexanedioic acid anhydride yields 5-(2-(methylamino)-5-nitrophenyl)carbamoyl)pentanoic acid.[5]

Experimental Protocol: Synthesis of 5-((2-(methylamino)-5-nitrophenyl)carbamoyl)pentanoic acid

-

Materials: this compound, hexanedioic acid anhydride, chloroform.

-

Procedure:

-

Dissolve this compound in chloroform.

-

Add hexanedioic acid anhydride to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Expected Yield: ~95%[5]

Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][6][7] The synthesis of benzimidazole derivatives from this compound typically involves the condensation of the o-diamine with aldehydes or carboxylic acids.

Synthesis of 2-Substituted-1-methyl-6-nitro-1H-benzo[d]imidazoles

The reaction of this compound with various aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite leads to the formation of 2-substituted-1-methyl-6-nitro-1H-benzo[d]imidazoles. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-1-methyl-6-nitro-1H-benzo[d]imidazoles

-

Materials: this compound, substituted aromatic aldehyde, sodium metabisulfite, ethanol.

-

Procedure:

-

In a microwave reactor vessel, combine this compound (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.2 mmol) in ethanol (5 mL).

-

Seal the vessel and irradiate in a microwave synthesizer at a specified temperature (e.g., 120°C) for a short duration (e.g., 10-15 minutes).[10]

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Biological Activity and Mechanism of Action of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a broad spectrum of anticancer activities through various mechanisms of action.[1][11] These include:

-

Inhibition of Tubulin Polymerization: Certain benzimidazoles bind to tubulin, disrupting microtubule formation and leading to mitotic arrest and apoptosis.[8][11]

-

Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby inducing DNA damage in cancer cells.[1][7][12]

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases involved in cancer cell signaling pathways, such as cell cycle regulation and proliferation.[8]

dot

Caption: Mechanisms of anticancer action of benzimidazole derivatives.

Quantitative Data for Benzimidazole Derivatives

| Compound ID | R-group on 2-position | Cancer Cell Line | Activity | Value | Reference |

| 11a | Varied Phenyl | Leukemia | GI50 | 0.16 µM | [7] |

| 12a | Varied Phenyl | Melanoma | GI50 | 0.25 µM | [7] |

| 12b | Varied Phenyl | Ovarian Cancer | GI50 | 0.28 µM | [7] |

| 12b | Varied Phenyl | Human Topoisomerase I | IC50 | 16 µM | [7] |

Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with a range of biological activities, including antimicrobial and anticancer properties.[4] They are typically synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

Synthesis of 1-Methyl-7-nitroquinoxaline-2,3(1H,4H)-dione

The reaction of this compound with oxalic acid dihydrate will lead to the formation of 1-methyl-7-nitroquinoxaline-2,3(1H,4H)-dione. This reaction can be carried out under reflux in an acidic medium.

Experimental Protocol: Synthesis of 1-Methyl-7-nitroquinoxaline-2,3(1H,4H)-dione

-

Materials: this compound, oxalic acid dihydrate, 4N hydrochloric acid, ethanol.

-

Procedure:

-

Suspend this compound in a mixture of 4N hydrochloric acid and ethanol in a round-bottom flask.

-

Add oxalic acid dihydrate to the suspension.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization.

-

dot

Caption: Synthesis of a quinoxaline derivative.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives have shown promising antimicrobial activity against a range of bacterial and fungal strains. The introduction of different substituents on the quinoxaline ring can modulate their biological activity.

Quantitative Data for Quinoxaline Derivatives

| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |

| 2d | 6,7-dichloro, 2,3-disubstituted | Escherichia coli | 8 | [4] |

| 3c | 6,7-dichloro, 2,3-disubstituted | Escherichia coli | 8 | [4] |

| 10 | Pentacyclic derivative | Candida albicans | 16 | [4] |

| 5p | C-2 amine-substituted | Staphylococcus aureus | 4 | |

| - | Quinoxaline derivative | MRSA | 1-4 | [6] |

Phenazine Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox properties and diverse biological activities, including antimicrobial and anticancer effects. Their synthesis can be achieved through the condensation of o-phenylenediamines with catechols or their oxidized derivatives.

Synthesis of Phenazine Derivatives

While a direct synthesis from this compound is less commonly reported, the general strategy involves the reaction with a 1,2-dicarbonyl compound or a catechol derivative under oxidative conditions. For example, the reaction with catechol would yield a substituted phenazine.

Conceptual Synthetic Pathway

The condensation of this compound with a catechol derivative would proceed through an initial condensation followed by an oxidative cyclization to form the phenazine ring system.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potential therapeutic agents. The facile access to benzimidazole, quinoxaline, phenazine, and acyclic derivatives provides a rich platform for medicinal chemists to explore structure-activity relationships and develop novel drug candidates. The diverse biological activities exhibited by these derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of continued research into the chemical space accessible from this key intermediate. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field and to stimulate further innovation in drug discovery and development.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 10. nveo.org [nveo.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of N1-Methyl-4-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of N1-Methyl-4-nitrobenzene-1,2-diamine (CAS No. 41939-61-1). The information is intended to support laboratory research, chemical synthesis, and drug development activities by consolidating key safety, handling, and physicochemical data. While this guide incorporates available information from various sources, it is important to note that detailed experimental protocols for synthesis and purification, as well as specific quantitative toxicological data (e.g., LD50), are not extensively available in the public domain. Therefore, all handling of this compound should be conducted by trained personnel with strict adherence to established laboratory safety protocols and after consulting the most recent Safety Data Sheet (SDS) provided by the supplier.

Chemical and Physical Properties

This compound is a red to dark red or brown crystalline powder. It is a key intermediate in the synthesis of various chemical compounds, most notably the chemotherapeutic agent Bendamustine hydrochloride. This compound's utility in pharmaceutical synthesis underscores the importance of understanding its properties for safe and effective handling.

| Property | Value | Source(s) |

| CAS Number | 41939-61-1 | [1][2][3][4] |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | [4] |

| Appearance | Red to dark red to brown powder/crystal | |

| Melting Point | 174-179 °C | [2] |

| Boiling Point | 366.8 °C at 760 mmHg | |

| Purity | Typically >98% | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[2]

| Hazard Statement | GHS Code | Source(s) |

| Toxic if swallowed, in contact with skin or if inhaled. | H301 + H311 + H331 | |

| Causes skin irritation. | H315 | |

| Causes serious eye irritation. | H319 |

Signal Word: Danger

Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers and should be strictly followed. Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a dark place under an inert atmosphere at room temperature.[5] It should be protected from light and moisture.

Chemical Incompatibility:

This compound should not be stored with or handled near strong oxidizing agents, strong acids, strong reducing agents, or acid anhydrides. The following diagram illustrates these incompatibilities.

Caption: Chemical Incompatibility Diagram.

Experimental Protocols

Reaction with Hexanedioic Acid Anhydride:

This compound reacts with hexanedioic acid anhydride in a chloroform (CHCl₃) solvent to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[6] This reaction is reported to proceed for 2 hours, potentially with heating, to achieve a 95% yield.[6]

Synthesis of a Related Compound: 1,2-Diamino-4-nitrobenzene

A detailed procedure for the synthesis of the related compound 1,2-diamino-4-nitrobenzene is available and may serve as a useful reference for designing a synthesis for the N1-methylated analog.[7] The procedure involves the partial reduction of 2,4-dinitroaniline using hydrogen sulfide in a mixture of ethanol and ammonium hydroxide.[7] The reaction is conducted at 45-55 °C, and the product is purified by recrystallization from a hydrochloric acid solution followed by precipitation with ammonia.[7]

The following diagram outlines a general workflow for handling a hazardous solid chemical like this compound in a laboratory setting.

Caption: General Laboratory Workflow for Handling Hazardous Solids.

Toxicological Information

Accidental Release Measures

In the event of a spill, all sources of ignition should be removed. The spilled solid should be dampened, for example with acetone, and transferred to a suitable container for disposal. Use absorbent paper dampened with the same solvent to clean up any remaining material. Ensure adequate ventilation and wear appropriate personal protective equipment during cleanup.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This compound should be disposed of as hazardous waste. Do not allow the chemical to enter drains.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and adhere to all institutional safety protocols.

References

- 1. This compound | CAS:41939-61-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. scbt.com [scbt.com]

- 5. 41939-61-1|this compound|BLD Pharm [bldpharm.com]

- 6. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes: Synthesis of Bioactive Benzimidazoles Using N1-Methyl-4-nitrobenzene-1,2-diamine

Introduction

N1-Methyl-4-nitrobenzene-1,2-diamine (CAS No. 41939-61-1) is a substituted ortho-phenylenediamine that serves as a critical building block in heterocyclic synthesis.[1][2] Its unique structure, featuring two adjacent amino groups with different steric and electronic environments and an electron-withdrawing nitro group, makes it a valuable precursor for a variety of complex molecules. A primary application of this diamine is in the synthesis of 1,2-disubstituted benzimidazoles.[3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties.[4][5]

Key Applications in Organic Synthesis

The most prominent application of this compound is its use as a precursor for 1-methyl-5-nitro-1H-benzimidazoles. This is typically achieved through a condensation reaction with various aldehydes or carboxylic acids. The reaction capitalizes on the nucleophilicity of the two amino groups, which cyclize with a carbonyl compound to form the fused imidazole ring.

This synthetic route is significant for several reasons:

-

Access to Novel Drug Candidates: It provides a straightforward method to generate libraries of 2-substituted-1-methyl-5-nitro-1H-benzimidazole derivatives for biological screening.[4]

-

Intermediate for Complex Molecules: It is a key intermediate in the synthesis of pharmaceuticals like Bendamustine, a chemotherapeutic agent used to treat certain types of cancer.

-

Structural Diversity: The reaction is versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzimidazole ring by choosing the appropriate aldehyde or carboxylic acid, enabling extensive structure-activity relationship (SAR) studies.[6]

The presence of the nitro group at the 5-position is particularly important as it can be a key pharmacophore or can be subsequently reduced to an amino group, allowing for further derivatization and the synthesis of more complex molecules.

Visualizing the Synthesis Workflow

The general workflow for synthesizing benzimidazole derivatives from this compound is a multi-step process involving reaction, isolation, and purification.

Caption: General workflow for benzimidazole synthesis.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-1-methyl-5-nitro-1H-benzimidazoles

This protocol details the condensation of this compound with various aromatic carboxylic acids to yield the corresponding benzimidazole derivatives.

Materials:

-

This compound

-

Substituted aromatic carboxylic acid (e.g., benzoic acid, p-toluic acid)

-

Polyphosphoric acid (PPA)

-

Ice cubes

-

Ammonia solution (liquor ammonia)

-

Ethanol for recrystallization

Procedure:

-

Place an equimolar mixture of this compound (e.g., 0.01 mol) and the desired aromatic carboxylic acid (0.01 mol) in a round-bottom flask.

-

Add polyphosphoric acid (PPA), typically 10-15 times the weight of the reactants, to the flask. PPA acts as both a catalyst and a dehydrating agent.

-

Heat the reaction mixture with stirring in an oil bath at 160-170°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the viscous reaction mixture into a beaker containing crushed ice (approx. 200-300 g) with constant stirring.

-

Neutralize the resulting acidic solution by slowly adding ammonia solution until the mixture is alkaline (pH > 8). This will cause the crude product to precipitate.

-

Filter the precipitated solid using a Buchner funnel, and wash it thoroughly with cold water to remove any inorganic impurities.

-

Dry the crude product in an oven at 60-80°C.

-

Purify the dried solid by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aryl-1-methyl-5-nitro-1H-benzimidazole derivative.

Visualizing the Reaction Mechanism

The core of the synthesis is the Phillips-Ladenburg condensation, which proceeds via a cyclodehydration mechanism.

Caption: Phillips-Ladenburg condensation reaction.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2-aryl-1-methyl-5-nitro-1H-benzimidazole derivatives following the protocol described above.

| Entry | Substituent (R-group on Carboxylic Acid) | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 75 | 198-200 |

| 2 | 4-Methylphenyl (p-tolyl) | 82 | 210-212 |

| 3 | 4-Chlorophenyl | 78 | 225-227 |

| 4 | 4-Nitrophenyl | 72 | 250-252 |

| 5 | 2-Hydroxyphenyl | 65 | 218-220 |

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purity of reagents.

References

- 1. N1-Methyl-4-nitro-1,2-phenylenediamine | 41939-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

N1-Methyl-4-nitrobenzene-1,2-diamine: A Versatile Building Block for Heterocyclic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N1-Methyl-4-nitrobenzene-1,2-diamine is a valuable aromatic building block in organic synthesis, particularly for the construction of a variety of nitrogen-containing heterocyclic compounds. Its vicinal diamine functionality, coupled with the presence of a methyl group on one nitrogen and an electron-withdrawing nitro group on the benzene ring, offers unique reactivity and opportunities for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and materials science.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in the preparation of key heterocyclic systems, including benzimidazoles and quinoxalines.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals with a wide range of biological activities.[1] The condensation of this compound with aldehydes or carboxylic acids provides a direct route to 1-methyl-6-nitro-1H-benzo[d]imidazoles.

Reaction with Aldehydes

The reaction of o-phenylenediamines with aldehydes is a common and effective method for benzimidazole synthesis.[1][2] This approach can be adapted for this compound to yield 1-methyl-2-substituted-6-nitro-1H-benzo[d]imidazoles. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by cyclization and oxidation.

General Reaction Scheme:

Caption: Synthesis of 1-methyl-2-substituted-6-nitro-1H-benzo[d]imidazoles.

Experimental Protocol: Synthesis of 1-Methyl-6-nitro-2-phenyl-1H-benzo[d]imidazole

This protocol is adapted from general procedures for benzimidazole synthesis from o-phenylenediamines and aldehydes.[1]

Materials:

-

This compound

-

Benzaldehyde

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in ethanol (10 mL).

-

Add a solution of sodium metabisulfite (0.5 mmol) in water (2 mL).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Solvent | Oxidant | Yield (%) | Reference |

| 4-Nitro-o-phenylenediamine | Ar-CHO | 2-Aryl-6-nitro-1H-benzo[d]imidazole derivatives | Ethanol | Na₂S₂O₅ | 40-99 | [1] |

| This compound | Ar-CHO | 1-Methyl-2-aryl-6-nitro-1H-benzo[d]imidazole | Ethanol | Na₂S₂O₅ | Est. >40 | Adapted |

Note: The yield for the N1-methylated substrate is an estimation based on the reported synthesis with the non-methylated analogue.

Synthesis of Substituted Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities.[3] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Reaction with α-Diketones

The reaction of this compound with α-diketones, such as benzil, provides a straightforward route to substituted quinoxalines. Microwave-assisted synthesis has emerged as an efficient method for this transformation, often leading to higher yields and shorter reaction times.[4][5][6]

General Reaction Scheme:

Caption: Synthesis of substituted 1-methyl-7-nitroquinoxalines.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Methyl-6,7-dinitro-2,3-diphenylquinoxaline

This protocol is based on general microwave-assisted methods for quinoxaline synthesis.[4][6][7]

Materials:

-

This compound

-

Benzil

-

Ethanol/Water (1:1)

-

Iodine (catalytic amount)

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 mmol), benzil (1.0 mmol), and a catalytic amount of iodine (5 mol%).

-

Add ethanol/water (1:1, 2 mL) as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature and power (e.g., 50 °C, 300 W) for a short duration (typically 1-5 minutes).

-

Monitor the reaction progress by TLC.

-

After completion, cool the vessel and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a 5% sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Method | Catalyst | Solvent | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Microwave | I₂ | EtOH/H₂O | High | [7] |

| Substituted o-PDA | 1,2-Diketones | Substituted Quinoxalines | Microwave | MgBr₂·OEt₂ | Methanol | 80-85 | [4] |

| This compound | Benzil | 1-Methyl-7-nitro-2,3-diphenylquinoxaline | Microwave | I₂ | EtOH/H₂O | Est. >80 | Adapted |

Note: The yield for the N1-methylated substrate is an estimation based on reported microwave-assisted syntheses with other o-phenylenediamines.

Acylation Reactions

This compound can undergo acylation reactions, for example, with acid anhydrides, to form amide derivatives.

Reaction with Hexanedioic Anhydride

A specific example of the reactivity of this compound is its reaction with hexanedioic acid anhydride to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[8]

Reaction Scheme:

Caption: Acylation of this compound.

Experimental Protocol: Synthesis of 5-(2-Methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid

This protocol is based on the information provided by Corey Organics.[8]

Materials:

-

This compound

-

Hexanedioic anhydride

-

Chloroform (CHCl₃)

Procedure:

-

Dissolve this compound and hexanedioic anhydride in chloroform in a round-bottom flask.

-

Heat the reaction mixture under reflux for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Yield (%) | Reference |

| This compound | Hexanedioic anhydride | 5-(2-Methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid | CHCl₃ | 2 hours | 95 | [8] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds using this compound as a starting material.

References

- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencefeatured.com [sciencefeatured.com]

- 4. jocpr.com [jocpr.com]

- 5. ecommons.udayton.edu [ecommons.udayton.edu]

- 6. mdpi.com [mdpi.com]

- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

Application Notes and Protocols: N1-Methyl-4-nitrobenzene-1,2-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct medicinal chemistry applications of N1-Methyl-4-nitrobenzene-1,2-diamine, beyond its established role as a key intermediate in the synthesis of the chemotherapeutic agent Bendamustine, are not extensively reported in the available scientific literature. However, its close structural analog, 4-nitrobenzene-1,2-diamine , has been successfully utilized as a scaffold to develop novel bioactive compounds. This document provides detailed application notes and protocols based on the derivatization of this closely related compound, offering a valuable blueprint for potential applications of this compound in drug discovery. The substitution of the N1-hydrogen with a methyl group may influence the compound's reactivity, solubility, and metabolic stability, which should be taken into consideration when adapting these protocols.

Introduction

This compound is a substituted o-phenylenediamine that serves as a critical building block in the synthesis of Bendamustine, an alkylating agent used in cancer therapy.[1] While its primary documented use is as a synthetic intermediate, the structural motifs present in this molecule—a nucleophilic diamine and an electron-withdrawing nitro group—make it an attractive starting material for the synthesis of a variety of heterocyclic and other novel molecular entities with potential therapeutic applications.

This document explores the derivatization of the closely related 4-nitrobenzene-1,2-diamine to generate bis-acyl-thiourea derivatives, which have demonstrated promising biological activities, including urease inhibition and anti-cancer effects. These examples serve as a practical guide for researchers looking to explore the medicinal chemistry potential of this compound.

Application: Synthesis of Bioactive Bis-Acyl-Thiourea Derivatives

Recent studies have shown that 4-nitrobenzene-1,2-diamine can be derivatized to synthesize symmetrical bis-acyl-thiourea compounds. These derivatives have been investigated for their potential as DNA-binding agents, urease inhibitors, and cytotoxic agents against cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported biological activities of synthesized bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine.

| Compound ID | Derivative Name | Urease Inhibition IC50 (µM) | Cytotoxicity (Glioblastoma MG-U87 cells) IC50 (µM) |

| UP-1 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | 1.55 ± 0.0288 | Data not quantified in the source |

| UP-2 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide | Not reported | Data not quantified in the source |

| UP-3 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide | Not reported | Data not quantified in the source |

Data extracted from a study on bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine.

Experimental Protocols

Protocol 1: Synthesis of Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-diamine

This protocol describes a two-step, one-pot synthesis of bis-acyl-thiourea derivatives.

Materials:

-

4-nitrobenzene-1,2-diamine

-

Substituted acid chlorides (e.g., 2,4-dichlorobenzoyl chloride, heptanoyl chloride, butanoyl chloride)

-

Potassium thiocyanate (KSCN)

-

Dry acetone

-

Ethanol

Procedure:

-

Preparation of Acyl Isothiocyanate: a. Dissolve potassium thiocyanate (5.5 mmol) in dry acetone (15 mL). b. Under an inert atmosphere, add the substituted acid chloride (5 mmol) dropwise to the KSCN solution. c. Heat the reaction mixture at 70°C for 1.5 hours. The formation of a milky solution indicates the generation of the acyl isothiocyanate intermediate.

-

Reaction with Diamine: a. Cool the reaction mixture to room temperature. b. Prepare a solution of 4-nitrobenzene-1,2-diamine (2.5 mmol) in acetone. c. Add the diamine solution dropwise to the acyl isothiocyanate solution over 15 minutes under an inert atmosphere.

-

Product Isolation and Purification: a. Stir the reaction mixture at room temperature for the time specified in the original research article. b. Monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, pour the reaction mixture into ice-cold water to precipitate the solid product. d. Filter the precipitate, wash with cold water, and dry. e. Recrystallize the crude product from ethanol to obtain the pure bis-acyl-thiourea derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).

Protocol 2: In Vitro Urease Inhibition Assay

This protocol outlines the procedure to evaluate the urease inhibitory activity of the synthesized compounds.

Materials:

-

Jack bean urease

-

Urea

-

Phenol

-

Sodium nitroprusside

-

Tris buffer (pH 8.2)

-

Synthesized compounds (dissolved in a suitable solvent like DMSO)

-

Thioure as a positive control

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: a. Prepare a stock solution of urease enzyme in Tris buffer. b. Prepare a stock solution of urea in deionized water. c. Prepare phenol and sodium nitroprusside reagents for the indophenol method.

-

Assay Protocol: a. In a 96-well plate, add 25 µL of the test compound solution at various concentrations. b. Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 30 minutes. c. Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well. d. Incubate the plate at 37°C for 15 minutes. e. Stop the reaction and develop the color by adding 50 µL of the phenol reagent and 50 µL of the sodium nitroprusside reagent. f. Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Data Analysis: a. Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 b. Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Caption: Synthetic workflow for bis-acyl-thiourea derivatives.

Caption: Proposed mechanism of action via DNA interaction.

References

Application Notes and Protocols for Reactions Involving N1-Methyl-4-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving N1-Methyl-4-nitrobenzene-1,2-diamine, a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The protocols are designed to be a reliable starting point for laboratory synthesis and can be adapted for specific research and development needs.

Overview of this compound

This compound is a substituted o-phenylenediamine that serves as a critical building block in organic synthesis.[1] Its bifunctional nature, possessing two amino groups with different reactivities and a nitro group, allows for the construction of a variety of heterocyclic scaffolds, including benzimidazoles and quinoxalines. Notably, it is a key intermediate in the synthesis of the chemotherapeutic agent Bendamustine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41939-61-1 | |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| Appearance | Red to Dark red to Brown powder/crystal | [2] |

| Melting Point | 174-176 °C | |

| Boiling Point | 366.8 °C at 760 mmHg | |

| Purity | >98.0% (GC) | [2] |

| Storage | 4°C, protect from light |

Experimental Protocols

Acylation: Synthesis of N-(2-(methylamino)-5-nitrophenyl)acetamide

Acylation of the more nucleophilic amino group is a common transformation to introduce various functional groups or to protect the amine during subsequent reactions. This protocol describes the acetylation using acetic anhydride.

Experimental Workflow for Acylation

Caption: General workflow for the N-acylation of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-